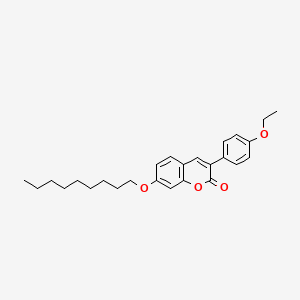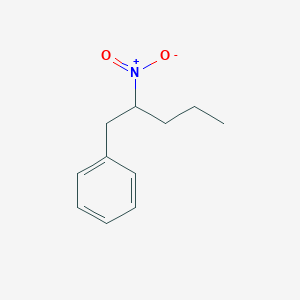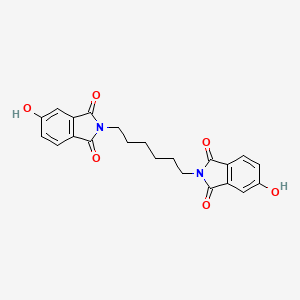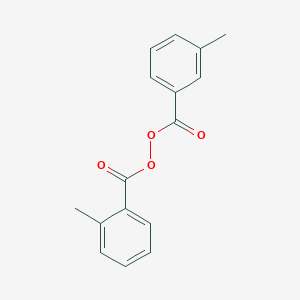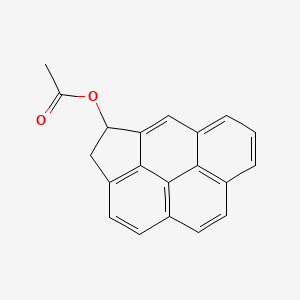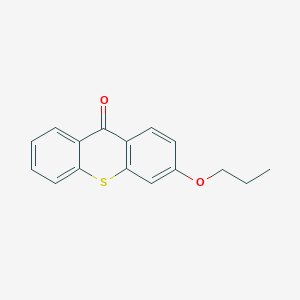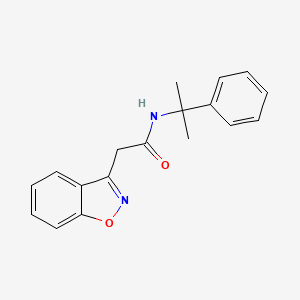
(Trifluorosilyl)methyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trifluorosilyl)methyl phenoxyacetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilyl group attached to a methyl phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with a trifluorosilyl methylating agent. One common method is the reaction of phenoxyacetic acid with chloromethyltrifluorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Trifluorosilyl)methyl phenoxyacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(Trifluorosilyl)methyl phenoxyacetate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of (Trifluorosilyl)methyl phenoxyacetate involves its interaction with molecular targets through the trifluorosilyl group. This group can form strong bonds with various atoms, leading to modifications in the structure and function of target molecules. The pathways involved may include covalent bonding, hydrogen bonding, and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethyl)phenoxyacetate: Similar in structure but with a trifluoromethyl group instead of a trifluorosilyl group.
(Trimethylsilyl)methyl phenoxyacetate: Contains a trimethylsilyl group instead of a trifluorosilyl group.
Uniqueness
(Trifluorosilyl)methyl phenoxyacetate is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile reagents.
Properties
CAS No. |
105798-38-7 |
|---|---|
Molecular Formula |
C9H9F3O3Si |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
trifluorosilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C9H9F3O3Si/c10-16(11,12)7-15-9(13)6-14-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
ITWXXXACAJCUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


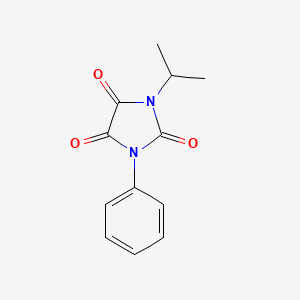

![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

